molecular formula C20H36O8 B610268 Propargyl-PEG6-t-butyl ester CAS No. 1355197-95-3

Propargyl-PEG6-t-butyl ester

Cat. No. B610268
CAS RN: 1355197-95-3
M. Wt: 404.5
InChI Key: QNWQLRBFWIUOKY-UHFFFAOYSA-N
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Description

Propargyl-PEG6-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The synthesis of Propargyl-PEG6-t-butyl ester involves the reaction of the propargyl group with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Molecular Structure Analysis

The molecular structure of Propargyl-PEG6-t-butyl ester consists of a propargyl group and a t-butyl protected carboxyl group . The propargyl group can react with azide-bearing compounds or biomolecules to form a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Chemical Reactions Analysis

The chemical reactions involving Propargyl-PEG6-t-butyl ester primarily involve the reaction of the propargyl group with azide-bearing compounds or biomolecules . This reaction, catalyzed by copper, results in the formation of a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

Propargyl-PEG6-t-butyl ester has a molecular weight of 404.5 g/mol . Its molecular formula is C20H36O8 . It is stored at -20°C .

Mechanism of Action

The mechanism of action of Propargyl-PEG6-t-butyl ester involves the reaction of the propargyl group with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Safety and Hazards

The safety data sheet for a similar compound, Propargyl alcohol, indicates that it is considered hazardous . It is flammable and toxic if swallowed . It can cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It may cause cancer and may cause damage to organs through prolonged or repeated exposure . It is fatal in contact with skin or if inhaled .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O8/c1-5-7-22-9-11-24-13-15-26-17-18-27-16-14-25-12-10-23-8-6-19(21)28-20(2,3)4/h1H,6-18H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWQLRBFWIUOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG6-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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